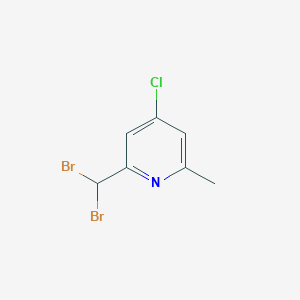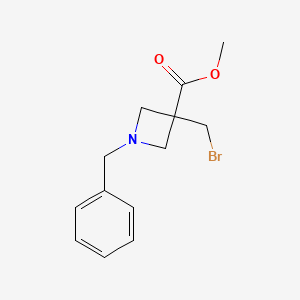![molecular formula C18H17BrN2O3 B11833013 Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromophenyl group but lacks the benzimidazole core.
Methyl 3-(4-bromophenyl)propionate: Similar in structure but with a different functional group arrangement.
Uniqueness
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is unique due to its combination of the bromophenyl group, ethoxy group, and benzimidazole core
Propiedades
Fórmula molecular |
C18H17BrN2O3 |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-24-18-20-15-6-4-5-14(17(22)23-2)16(15)21(18)11-12-7-9-13(19)10-8-12/h4-10H,3,11H2,1-2H3 |
Clave InChI |
FGYKIKHZLOKUGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)



![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

